molecular formula C15H18F4O2 B7996160 Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cat. No.: B7996160
M. Wt: 306.29 g/mol
InChI Key: FQGQAQMUACNIGR-UHFFFAOYSA-N
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Description

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a cyclohexyl group attached to a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy moiety at the 3-position and a methanol (-CH₂OH) group at the benzylic position.

Properties

IUPAC Name

cyclohexyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4O2/c16-14(17)15(18,19)21-12-8-4-7-11(9-12)13(20)10-5-2-1-3-6-10/h4,7-10,13-14,20H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGQAQMUACNIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of cyclohexyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)phenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their features, and applications:

Compound Name Structure Features CAS/EC Number Molecular Weight Applications Key Properties
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol Cyclohexyl, 3-(1,1,2,2-tetrafluoroethoxy)phenyl, methanol Not available ~300 (estimated) Potential CETP inhibitors, drug intermediates High lipophilicity, metabolic stability due to fluorine
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol Cyclohexyl, 3-(trifluoromethyl)phenyl, methanol 957205-23-1 258.28 Pharmaceutical intermediate Reduced polarity compared to tetrafluoroethoxy; may influence solubility
Cyclopropyl(3-(1,1,2,2-tetrafluoroethoxy)phenyl)methanone Cyclopropyl, 3-(1,1,2,2-tetrafluoroethoxy)phenyl, ketone 1443347-60-1 ~290 (estimated) Agrochemical or medicinal chemistry Ketone group increases electrophilicity; cyclopropyl reduces steric bulk
Hexaflumuron 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea derivative 86479-06-3 461.14 Insecticide Fluorine enhances resistance to degradation; broad-spectrum activity
trans-(4-(Trifluoromethyl)cyclohexyl)methanol trans-4-(Trifluoromethyl)cyclohexyl, methanol 1202577-61-4 ~188 Solvent or synthetic intermediate Trifluoromethyl group balances lipophilicity and polarity

Functional Group Impact on Physicochemical Properties

  • Tetrafluoroethoxy vs. Trifluoromethyl : The 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) in the target compound is more polar and bulkier than trifluoromethyl (-CF₃). This increases metabolic stability and may enhance binding to hydrophobic pockets in biological targets compared to trifluoromethyl analogs .
  • Cyclohexyl vs.
  • Methanol vs. Ketone: The benzylic methanol group in the target compound introduces hydrogen-bonding capacity, which is absent in ketone analogs (e.g., methanone derivatives). This could improve aqueous solubility and pharmacokinetic profiles .

Biological Activity

Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a phenolic structure that is further substituted with a tetrafluoroethoxy moiety. This configuration may enhance its lipophilicity and reactivity, making it a candidate for various biological interactions.

Research indicates that compounds with similar structures can exhibit diverse biological activities. The tetrafluoroethoxy group is hypothesized to influence the compound's interaction with biological targets. Preliminary studies have suggested that this compound may act through:

  • Inhibition of Protein Kinases : Similar compounds have shown selective inhibition of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways . This inhibition can affect cell proliferation and differentiation.
  • Antimicrobial Activity : The compound may demonstrate antimicrobial properties against specific pathogens. For instance, related compounds have been tested against bacteria like E. coli and Staphylococcus aureus, showing varying degrees of effectiveness .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Protein Kinase InhibitionIC50 values ranging from 0.05 to 10 µmol/L
Antimicrobial ActivityEffective against E. coli (MIC 62.5 µg/mL)
Antiproliferative EffectsIC50 against HeLa cells: 226 µg/mL; A549 cells: 242.52 µg/mL

Case Studies

  • Protein Kinase C Inhibition : A study demonstrated that structurally related compounds inhibited PKC at low concentrations (IC50 around 0.05 to 5 µmol/L), suggesting that this compound might exhibit similar selective inhibition .
  • Antimicrobial Efficacy : In vitro assays indicated that related compounds showed significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus, highlighting the potential for this compound in treating resistant infections .
  • Antiproliferative Properties : Further investigations revealed that the compound has antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values suggesting moderate efficacy in inhibiting cell growth .

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